Technical Documentation Center
2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
using 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene as a Michael acceptor
using 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene as a Michael acceptor
Application Note: Strategic Utilization of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene in Asymmetric Synthesis and Heterocyclic Construction
Executive Summary
This guide details the application of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene (also referred to as 3-chloro-4-methoxy-
Mechanistic Principles & Reactivity Profile
The "Push-Pull" Electronic System
The reactivity of this Michael acceptor is defined by the interplay between the substituents and the nitroalkene core:
-
-Carbon Electrophilicity: The nitro group (
) strongly lowers the LUMO energy of the alkene, making the -carbon highly susceptible to nucleophilic attack. -
Modulation by Substituents:
-
4-Methoxy (
): Acts as a resonance donor (+R), slightly reducing the electrophilicity compared to unsubstituted nitrostyrene. This attenuates non-specific background reactivity, enhancing enantioselectivity in catalytic protocols. -
3-Chloro (
): Provides inductive withdrawal (-I), partially restoring electrophilicity lost to the methoxy group, and introduces steric bulk that directs facial selectivity during nucleophilic attack.
-
Pathway Visualization
The following diagram illustrates the Michael addition mechanism and subsequent transformations (Nef reaction or Reductive Cyclization).
Caption: Reaction coordinate from substrate to Michael adduct and subsequent indole transformation.
Application Protocols
Protocol A: Asymmetric Organocatalytic Michael Addition
Objective: Enantioselective addition of aldehydes to the substrate to generate chiral
Reagents:
-
Substrate: 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene (1.0 equiv)
-
Donor: Isobutyraldehyde (2.0 equiv)
-
Catalyst: Diphenylprolinol silyl ether or Thiourea-based organocatalyst (10-20 mol%)
-
Solvent: Toluene or DCM (0.1 M concentration)
-
Acid Additive: Benzoic acid (10 mol%) - optional, enhances turnover
Step-by-Step Methodology:
-
Preparation: In a clean vial, dissolve the catalyst (0.05 mmol) and benzoic acid (0.05 mmol) in Toluene (1.0 mL).
-
Substrate Addition: Add the nitrostyrene substrate (0.5 mmol). Ensure complete dissolution.
-
Initiation: Add isobutyraldehyde (1.0 mmol) dropwise at room temperature (25°C).
-
Note: For higher ee%, cool the reaction to 0°C or -20°C, though reaction time will increase.
-
-
Monitoring: Stir for 12–24 hours. Monitor consumption of the yellow nitrostyrene via TLC (Hexane/EtOAc 8:2). The spot for the nitrostyrene will disappear, and a less polar product spot will appear.
-
Quench & Workup: Quench with water (2 mL) and extract with EtOAc (
mL). Dry organic layer over .[1] -
Purification: Flash chromatography on silica gel.
Self-Validation Check:
-
Visual Cue: The reaction mixture should lose the intense yellow color of the nitrostyrene as the conjugation is broken upon addition.
-
NMR Verification: Look for the disappearance of the vinylic protons (doublets at
7.5–8.0 ppm) and appearance of diastereotopic methylene protons ( 4.5–5.0 ppm) adjacent to the nitro group.
Protocol B: Synthesis of Functionalized Indoles (Reductive Cyclization)
Objective: Conversion of the nitrostyrene into a 5-methoxy-6-chloroindole scaffold using a Palladium-catalyzed reductive cyclization with a CO surrogate.
Reagents:
-
Substrate: 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene (0.5 mmol)
-
Catalyst:
(5 mol%) -
Ligand: 1,10-Phenanthroline (5 mol%)
-
Reductant/CO Source: Phenyl Formate (2.0 equiv)
-
Base: Triethylamine (Et3N) (2.0 equiv)
-
Solvent: DMF or Acetonitrile (dry)
Step-by-Step Methodology:
-
Catalyst Formation: In a pressure tube (glass), mix
and 1,10-phenanthroline in DMF (2 mL) and stir for 10 mins to form the active complex. -
Reaction Assembly: Add the nitrostyrene substrate, Phenyl Formate, and Et3N to the tube.
-
Cyclization: Seal the tube and heat to 100°C for 16 hours.
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.
-
Purification: Column chromatography.
Workflow Diagram:
Caption: Workflow for Pd-catalyzed reductive cyclization of nitrostyrene to indole.
Expected Optimization Parameters
The following table summarizes expected trends when optimizing the Michael addition for this specific substrate compared to unsubstituted
| Parameter | 3-Cl-4-OMe-Substituted | Unsubstituted Nitrostyrene | Reason |
| Reaction Time | Slower (12-24h) | Fast (1-6h) | Methoxy group (+R) reduces electrophilicity. |
| Enantioselectivity | Higher (>90% ee potential) | Moderate to High | Slower reaction allows better kinetic resolution by catalyst; Cl provides steric lock. |
| Solubility | Moderate (DCM/Toluene) | High | Halogen/Methoxy groups increase lipophilicity. |
| Color Change | Yellow | Yellow | Loss of conjugation upon addition. |
Safety & Handling
-
Lachrymator:
-Nitrostyrenes are potent lachrymators (tear agents). All weighing and transfer operations must be conducted in a functioning fume hood. -
Skin Sensitizer: Avoid contact.[9] Wear nitrile gloves and long sleeves.
-
Incompatibility: Reacts violently with strong reducing agents (e.g.,
) and strong bases.
References
-
General Reactivity of
-Nitrostyrenes: Ballini, R., et al. "Nitroalkanes and their derivatives in synthesis." Chemical Reviews, 2005. -
Organocatalytic Michael Addition Protocols: List, B., et al. "Organocatalytic Asymmetric Michael Addition." Journal of the American Chemical Society, 2006.[5]
-
Reductive Cyclization to Indoles (Phenyl Formate Method)
-Nitrostyrenes with Phenyl Formate as a CO Surrogate."[3][10] Molecules, 2022.[5] -
Barton-Zard Reaction (Alternative Indole/Pyrrole Route): Barton, D. H. R., & Zard, S. Z. "A new synthesis of pyrroles from nitroalkenes." Journal of the Chemical Society, Chemical Communications, 1985.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. (PDF) Metal-Free Synthesis of Indoles from Arylhydrazines and Nitroalkenes at Room Temperature [academia.edu]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. US20100130795A1 - Method for producing beta-nitrostyrene compound - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. mdpi.com [mdpi.com]
Technical Notes & Optimization
Technical Support Center: Solvent Selection for Recrystallizing 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene
Technical Support Center: Solvent Selection for Recrystallizing 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the critical process of selecting an appropriate solvent for the recrystallization of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene. The following question-and-answer format directly addresses common challenges and provides field-proven insights to ensure successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene that influence solvent selection?
A1: Understanding the physicochemical properties of the target compound is the cornerstone of solvent selection. 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene is a highly polar molecule.[1][2] This is due to the presence of several polar functional groups:
-
Nitro group (-NO2): This is a very strong electron-withdrawing group, creating a significant dipole moment.[2]
-
Methoxy group (-OCH3): The oxygen atom is electronegative, contributing to the molecule's polarity.
-
Chloro group (-Cl): The chlorine atom is also electronegative.
The aromatic benzene ring itself is nonpolar, but the cumulative effect of these polar substituents makes the overall molecule decidedly polar. Aromatic nitro compounds are typically solids and are generally soluble in organic solvents.[1][2] The principle of "like dissolves like" is paramount here; polar solvents are the most promising candidates for dissolving this polar compound.[3][4][5]
Q2: What is the ideal solubility profile for a recrystallization solvent?
A2: The perfect recrystallization solvent will exhibit a steep solubility curve with respect to temperature. This means the solvent should have the following characteristics[3][6]:
-
High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of the boiling solvent.
-
Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals.
-
Impurities remain in solution: Ideally, any impurities present will either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and will be removed with the mother liquor).
Q3: Where should I begin with solvent selection for this compound?
A3: Given the polar nature of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene, polar protic and polar aprotic solvents are excellent starting points.
-
Polar Protic Solvents: Alcohols like ethanol, methanol, and isopropanol are often good choices for polar compounds.[4] They can form hydrogen bonds, which can aid in dissolving the solute at higher temperatures.
-
Polar Aprotic Solvents: Acetone, ethyl acetate, and acetonitrile are also viable options.[7]
A systematic approach using small-scale "test tube" experiments is the most effective way to screen a range of solvents.
Experimental Protocol: Small-Scale Solvent Screening
This protocol outlines a method for rapidly assessing the suitability of various solvents for the recrystallization of your compound.
Materials:
-
Small test tubes
-
Spatula
-
Hot plate or water bath
-
A selection of candidate solvents (see Table 1)
-
Pasteur pipettes
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of your crude 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene into a small test tube.
-
Add the first candidate solvent dropwise at room temperature, vortexing or flicking the tube after each addition. Observe the solubility. If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Continue adding the solvent dropwise to the hot solution until the solid just dissolves. Be patient and add the solvent slowly to avoid adding an excess.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.
-
If no crystals form, try scratching the inside of the test tube with a glass rod to induce crystallization.
-
If crystals form, place the test tube in an ice bath to maximize the yield.
-
Evaluate the quantity and quality of the crystals. A good solvent will produce a significant amount of well-formed crystals.
-
Repeat this process for a range of solvents to identify the most suitable one.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very Polar | Good for many polar compounds, but crystals can be slow to dry.[4] |
| Ethanol | 78 | Polar | An excellent general-purpose solvent.[4] |
| Methanol | 65 | Polar | Good for relatively polar compounds; easily removed.[4] |
| Isopropanol | 82 | Polar | Similar to ethanol. |
| Acetone | 56 | Polar Aprotic | A strong solvent, may be too effective for some compounds. |
| Ethyl Acetate | 77 | Intermediate Polarity | Good for compounds of intermediate polarity.[4] |
| Toluene | 111 | Nonpolar | Good for aromatic compounds, but its high boiling point can be a disadvantage.[4] |
| Hexane | 69 | Nonpolar | Suitable for nonpolar compounds.[4] |
Troubleshooting Guide
Q4: My compound "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8][9] This often happens when the melting point of the compound is lower than the boiling point of the solvent.[10] It can also be caused by high levels of impurities.[8]
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow the solution to cool more slowly.[8][9]
-
Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (an anti-solvent) dropwise to the hot solution until it becomes slightly cloudy. Then, add a drop or two of the good solvent to redissolve the cloudiness and allow it to cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[3][11]
-
Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to act as a nucleation site for crystal growth.
-
Slow Down Cooling: Allow the solution to cool to room temperature as slowly as possible before placing it in an ice bath. This can be achieved by insulating the flask.
Q5: Very few crystals formed, or the yield is very low. What went wrong?
A5: This is a common issue and usually points to one of two things:
-
Too Much Solvent: You may have used too much solvent to dissolve the compound.[8] The solution is not saturated enough for crystals to form upon cooling. To remedy this, you can gently boil off some of the solvent to concentrate the solution and then try to recrystallize again.
-
The Compound is Too Soluble: The chosen solvent may be too "good," meaning the compound remains soluble even at low temperatures. In this case, you will need to select a different solvent or use a solvent pair.
Q6: The crystals are colored, or the melting point is still low and broad after recrystallization. What's the problem?
A6: This indicates that impurities are still present.
Solutions:
-
Second Recrystallization: A second recrystallization in the same or a different solvent may be necessary to remove residual impurities.
-
Activated Charcoal: If the color is due to highly colored, non-polar impurities, you can try adding a very small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.
-
Solvent Choice: The impurities may have a similar solubility profile to your product in the chosen solvent. Experiment with a different solvent that may better separate the compound from the impurities.
Logical Workflow for Solvent Selection
The following diagram illustrates a systematic approach to selecting the optimal recrystallization solvent.
Caption: A decision-making flowchart for recrystallization solvent selection.
References
- NITRO COMPOUNDS. (2020, March 29).
- Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.).
- Experiment 2: Recrystallization. (n.d.). Retrieved from a university chemistry department website.
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
- Recrystallization (help meeeeee) : r/chemistry. (2013, February 3).
- 3.6F: Troubleshooting. (2022, April 7).
- Physical properties of nitro compounds - CHEM-GUIDE. (n.d.).
- Crystallization Solvents.pdf. (n.d.). Retrieved from a university chemistry department website.
- Understanding OSC Nitro Compounds: Structure And Properties - Perpusnas. (2026, January 6).
- Recrystallization-1.doc.pdf. (n.d.). Retrieved from a university chemistry department website.
- The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
- Crystallization. (n.d.). Retrieved from a university chemistry department website.
- Oiling Out in Crystallization - Mettler Toledo. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Recrystallization. (n.d.). Retrieved from a university chemistry department website.
- Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation - Benchchem. (n.d.).
- 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem. (n.d.).
- Chemical Properties of Benzene, 2-chloro-1-methoxy-4-nitro- (CAS 4920-79-0) - Cheméo. (n.d.).
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from a university chemistry department website.
- 2-chloro-1-methoxy-4-nitrobenzene - ChemBK. (2024, April 9).
- Laboratory of Organic chemistry. (n.d.). Retrieved from a university chemistry department website.
- Aromatic Nitro Compounds - MST.edu. (n.d.).
- Benzene, 2-chloro-1-methoxy-4-nitro- - the NIST WebBook. (n.d.).
- 2-chloro-1-methoxy-4-nitrobenzene AldrichCPR - Sigma-Aldrich. (n.d.).
Sources
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. CHEM-GUIDE: Physical properties of nitro compounds [chem-guide.blogspot.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. athabascau.ca [athabascau.ca]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Nitrostyrene Condensation Optimization
Technical Support Center: Nitrostyrene Condensation Optimization
Ticket ID: #NS-OPT-001
Subject: Optimizing Catalyst Load & Troubleshooting Henry Condensation for Nitrostyrene Synthesis Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary & Kinetic Logic
Welcome to the Technical Support Center. You are likely contacting us because your Henry reaction (nitroaldol condensation) is suffering from one of three common failures: polymerization (tarring) , incomplete conversion , or isolation difficulties .
Optimizing catalyst load in nitrostyrene synthesis is not a linear "more is better" equation. It is a balancing act between Reaction Rate (
The Catalyst Loading Paradox
For the synthesis of
-
C-C Bond Formation (Henry): Reversible. Base-catalyzed.[1][2][3][4][5]
-
Dehydration (Elimination): Irreversible (under reaction conditions). Acid/Base assisted.[5]
Critical Insight: High catalyst loading (base) accelerates Step 1 but often triggers anionic polymerization of the product (Step 3, side reaction).
-
Low Load (<10 mol%): Slow kinetics, potential for retro-Henry (reversion to aldehyde).
-
High Load (>50 mol%): Rapid formation of "tars" (poly-nitrostyrene) via Michael addition of the nitronate to the product.
Mechanism & Catalyst Cycle
The following diagram illustrates the pathway and where catalyst loading exerts control.
Figure 1: Mechanistic pathway of Nitrostyrene formation. Note the "Polymer" pathway is driven by excess base/nitronate attacking the final product.
Troubleshooting Workflow (The "Help Desk")
Use this decision matrix to diagnose your specific failure mode.
Figure 2: Diagnostic decision tree for common nitrostyrene synthesis failures.
Detailed Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Black/Dark Red Tar | Polymerization: Base concentration is too high, causing the nitronate anion to attack the nitrostyrene product (Michael Addition). | Reduce Catalyst Load: Drop Ammonium Acetate to 0.2–0.5 equiv. Control Temp: Do not exceed 90°C unless necessary. |
| Reaction Stalls (TLC) | Equilibrium Limit: Water buildup is reversing the reaction (Retro-Henry). | Scavenge Water: Add molecular sieves or use a Dean-Stark trap (if solvent allows). Excess Nitromethane: Ensure 3–5 equivalents of |
| Product is an Oil | Contamination: Presence of unreacted aldehyde or nitroalcohol intermediate. | Solvent Wash: Wash crude oil with cold methanol. Recrystallization: Dissolve in hot IPA (Isopropyl Alcohol), cool slowly to 4°C. |
| Low Yield (Electron Rich) | Deactivated Electrophile: Methoxy-substituted aldehydes (e.g., 2,5-DMA) react slowly. | Catalyst Switch: Switch from |
Recommended Protocol: Ammonium Acetate Method
This protocol is optimized for reliability and scalability in a drug development context. It uses Ammonium Acetate (
Reagents
-
Substrate: Aromatic Aldehyde (1.0 equiv)
-
Reagent: Nitromethane (3.0 - 5.0 equiv)
-
Catalyst: Ammonium Acetate (0.2 - 0.5 equiv)
-
Solvent: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 1.0 equiv of the aldehyde in Glacial Acetic Acid (approx. 3-5 mL per gram of aldehyde).
-
Reagent Addition: Add 3.0 - 5.0 equiv of Nitromethane.
-
Note: Excess nitromethane acts as a co-solvent and drives the equilibrium forward [1].
-
-
Catalyst Addition: Add 0.2 - 0.5 equiv of Ammonium Acetate.
-
Optimization Tip: Start with 0.2 equiv.[6] If reaction is slow after 1 hour, add another 0.1 equiv.
-
-
Reaction: Heat to 80–90°C (gentle reflux) for 2–4 hours.
-
Workup (Crystallization):
-
Allow the mixture to cool to room temperature.
-
Option A (High Concentration): The product may crystallize spontaneously. Filter and wash with cold water.
-
Option B (Standard): Pour the reaction mixture into crushed ice/water with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
-
Purification: Recrystallize from hot Ethanol or Isopropanol (IPA).
Catalyst Loading Comparison Table
Data derived from general optimization studies [2, 3].
| Catalyst System | Typical Load | Temp (°C) | Yield Profile | Risk Profile |
| 20 - 100 mol% | 80 - 100 | High (80-95%) | Low (Buffer prevents tar) | |
| n-Butylamine | 5 - 10 mol% | 25 - 60 | Med-High (70-90%) | High (Polymerization risk) |
| NaOH / KOH | 1 - 5 mol% | 0 - 25 | Variable | Very High (Cannizzaro side rxn) |
| L-Proline (Organocat) | 10 - 20 mol% | 25 | High (enantio*) | Medium (Slow kinetics) |
*Note: Enantioselectivity applies to the nitroalcohol intermediate, not the achiral nitrostyrene.
Frequently Asked Questions (FAQs)
Q: Why do we use Ammonium Acetate instead of a stronger base like NaOH? A: Strong bases like NaOH or KOH often trigger the Cannizzaro reaction (disproportionation of the aldehyde) or rapid polymerization of the sensitive nitrostyrene product. Ammonium Acetate provides a buffered acidic/basic environment (pH ~4.75 in water, though different in AcOH) that catalyzes the condensation via an iminium intermediate without being basic enough to deprotonate the product and cause polymerization [4].
Q: My product is precipitating as a "goo" or oil. How do I fix this? A: This is usually due to trapped solvent or impurities (specifically the nitroalcohol intermediate).
-
Decant the aqueous layer.
-
Dissolve the oil in a minimum amount of hot Methanol or IPA.
-
Seed the solution with a crystal of pure product if available.
-
Scratch the side of the flask with a glass rod to induce nucleation.
Q: Can I use Microwave Assisted Organic Synthesis (MAOS) for this? A: Yes. MAOS is highly effective for Henry condensations. Typical conditions involve heating to 100°C for 5–15 minutes. This often results in higher yields and cleaner profiles because the short reaction time prevents the thermal degradation of the product [5].
Q: Does the electronic nature of the aldehyde affect the catalyst load? A: Yes.
-
Electron-Withdrawing Groups (e.g.,
, ): React very fast. Use lower catalyst loads (10-20 mol%) to prevent side reactions. -
Electron-Donating Groups (e.g.,
, ): React slower. You may need higher loads (50-100 mol%) or longer reflux times to drive the dehydration step.
References
-
Jadhav, S. D., et al. (2021).[8] Revisit to Henry reaction by non conventional heterogeneous and efficient catalyst for nitroalcohol synthesis. Research on Chemical Intermediates.[1][5][8][9][10][11] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction (Nitroaldol Reaction).[1][2][12][13][14] Retrieved from [Link][12]
-
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes.[2][4][6][7][8][9][10][11] Journal of Organic Chemistry, 18(1), 1-3. (Classic mechanistic foundation).
-
RSC Comprehensive Organic Chemistry Experiments. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Retrieved from [Link][2][5][6][11][12][13][14][15]
Sources
- 1. Henry Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Catalytic Innovation for Sustainable Styrene Production: Green Chemist" by Kennedy G. Musso, Brandon Quillian et al. [digitalcommons.georgiasouthern.edu]
Reference Data & Comparative Studies
1H NMR spectrum analysis of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene
1H NMR spectrum analysis of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene . It is designed for researchers requiring rigorous structural verification and distinguishes this compound from its non-chlorinated analogs through comparative spectral analysis.
A Comparative Technical Guide for Structural Elucidation
Content Type: Technical Comparison & Analysis Guide
Target Compound: 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene
Synonyms: 3-Chloro-4-methoxy-
Executive Summary & Compound Utility
This guide details the structural characterization of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene , a critical intermediate in the synthesis of functionalized phenethylamines and indole derivatives via the Henry reaction (nitroaldol condensation).
Unlike its parent compound, 4-methoxy-
Synthesis & Sample Preparation Protocol
To ensure spectral fidelity, the compound must be free of the starting aldehyde (3-chloro-4-methoxybenzaldehyde) and nitromethane oligomers.
Methodology: Henry Reaction (Ammonium Acetate Catalyzed)[1]
-
Reagents: Dissolve 3-Chloro-4-methoxybenzaldehyde (1.0 eq) in Nitromethane (10.0 eq). Add Ammonium Acetate (0.5 eq) as the catalyst.
-
Reaction: Reflux at 100°C for 2–4 hours. Monitor via TLC (Mobile Phase: 20% EtOAc/Hexanes). The product typically appears as a bright yellow spot (conjugated nitroalkene).
-
Workup: Cool to room temperature. The product often crystallizes directly. If not, remove excess nitromethane in vacuo, dissolve residue in minimal hot MeOH, and recrystallize.
-
Purification: Vacuum filtration. Wash with cold MeOH.
-
Critical Quality Attribute: The presence of aldehyde protons (~9.8 ppm) indicates incomplete reaction. Recrystallize until absent.
-
NMR Sample Preparation
-
Solvent Choice: CDCl
(Chloroform-d) is the standard for resolution. DMSO-d is used if solubility is poor or to resolve overlapping aromatic signals via the solvent polarity effect. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or Residual CHCl
(7.26 ppm).
Comparative Spectral Analysis
This section contrasts the target molecule with 4-Methoxy-
The Vinylic Region (The "Fingerprint")
The nitroethenyl group (
| Feature | Target: 3-Cl-4-OMe- | Reference: 4-OMe- | Diagnostic Note |
| Multiplicity | Two Doublets ( | Two Doublets ( | Characteristic of isolated vinyl system. |
| Coupling ( | 13.5 – 14.0 Hz | 13.5 – 14.0 Hz | Confirms (E)-isomer (Trans). Cis coupling would be ~10 Hz. |
| Adjacent to | |||
| Adjacent to Ring. Overlaps with aromatic signals in non-chlorinated analog. |
The Aromatic Region (The Substitution Logic)
The chlorine atom breaks the symmetry of the benzene ring, converting the
Structure Numbering:
-
C1:
-
C2:
-
C3:
(Proton A) -
C4:
-
C5:
(Proton B) -
C6:
(Proton C)
Assignment Table (CDCl
| Position | Type | Shift ( | Multiplicity | Mechanistic Explanation | |
| H-3 | Aromatic | 7.62 | Most Deshielded Aromatic. Ortho to Cl and Ortho to Vinyl group. Cl exerts inductive deshielding; Vinyl is electron-withdrawing. | ||
| H-5 | Aromatic | 7.45 | Ortho to Vinyl group. Couples to H-6 (ortho) and H-3 (meta). | ||
| H-6 | Aromatic | 6.98 | Most Shielded. Ortho to electron-donating Methoxy group (Resonance effect). | ||
| -OCH | Methoxy | 3.96 | - | Singlet. Slightly downfield vs parent (3.87 ppm) due to Ortho-Cl steric/inductive influence. |
Solvent Effects (CDCl vs. DMSO-d )
Switching to DMSO-d
-
Observation: In DMSO, the
-vinyl proton often separates clearly from the aromatic cluster, simplifying integration.
Visualization: Assignment Logic & Workflow
The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing it from the 2-chloro isomer (where Cl is meta to the vinyl group) or the aldehyde precursor.
Caption: Logical workflow for the structural validation of 3-Chloro-4-methoxy-
References
-
Henry Reaction Methodologies: Gairaud, C. B.; Lappin, G. R. "The Synthesis of
-Nitrostyrenes." The Journal of Organic Chemistry, 1953 , 18(1), 1–3. -
Solvent Effects in NMR: Abraham, R. J.; et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[1] Magnetic Resonance in Chemistry, 2006 , 44(5), 491–509.[1]
-
Spectral Data (Parent Analog)
-nitrostyrene."[2][3][4][5][6] NIST Chemistry WebBook, SRD 69. -
Coupling Constants: "NMR D
-nitrostyrene." Scribd / ResearchGate Data.
Sources
- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-β-nitrostyrene [webbook.nist.gov]
- 3. 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. trans-4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 697963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 229843 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the GC-MS Fragmentation Pattern of 3-chloro-4-methoxy-beta-nitrostyrene
A Comparative Analysis of the GC-MS Fragmentation Pattern of 3-chloro-4-methoxy-beta-nitrostyrene
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive analysis of the gas chromatography-mass spectrometry (GC-MS) electron ionization (EI) fragmentation pattern of 3-chloro-4-methoxy-β-nitrostyrene. As a compound of interest in synthetic chemistry and potentially as a precursor in forensic analysis, understanding its mass spectral behavior is critical for unambiguous identification.[1][2] This document moves beyond a simple recitation of fragment ions to explain the underlying chemical principles and mechanistic pathways that dictate the molecule's fragmentation. We will compare its fragmentation to related nitrostyrene analogs to provide a clear, predictive framework for researchers in the field.
The Foundation: Principles of Electron Ionization (EI) Fragmentation
In EI-MS, high-energy electrons (typically 70 eV) bombard the analyte molecule, causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•). This molecular ion is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments. The resulting mass spectrum is a fingerprint of the molecule's structure.
The fragmentation of 3-chloro-4-methoxy-β-nitrostyrene is governed by the interplay of its core structural motifs: the stable aromatic ring, the electron-withdrawing nitro group, the vinyl linkage, and the chloro and methoxy substituents. Aromatic systems tend to produce a relatively stable and therefore prominent molecular ion peak.[3][4] However, the substituents and the nitrovinyl group provide energetically favorable pathways for fragmentation, leading to a rich and informative spectrum.
Predicted Fragmentation Pathway of 3-chloro-4-methoxy-beta-nitrostyrene
The molecular weight of 3-chloro-4-methoxy-β-nitrostyrene (C₉H₈ClNO₃) is approximately 213.6 g/mol . The molecular ion peak (M⁺•) is therefore expected at m/z 213, accompanied by a characteristic M+2 isotope peak at m/z 215 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[5]
The primary fragmentation pathways are initiated by the functional groups, which represent sites of relative weakness or charge localization.
-
Loss of Nitro Group (NO₂): A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a neutral nitrogen dioxide radical (•NO₂; 46 Da).[6][7] This would produce a significant fragment ion at m/z 167/169 .
-
Loss of Methoxy Group Radical (•CH₃): The methoxy group can readily lose a methyl radical (•CH₃; 15 Da) via alpha-cleavage, resulting in a resonance-stabilized oxonium ion.[8] This pathway yields a fragment at m/z 198/200 . This ion can subsequently lose a molecule of carbon monoxide (CO; 28 Da) to form a fragment at m/z 170/172 .
-
Cleavage of the Vinyl Group: The bond between the aromatic ring and the vinyl group can cleave. A key fragmentation involves the loss of the entire nitroethenyl side chain or parts of it. Loss of the nitro group followed by rearrangement is also common.
-
Loss of Chlorine Radical (•Cl): While less common as an initial step from an aromatic ring compared to substituent fragmentation, the loss of a chlorine radical (•Cl; 35 Da) can occur, yielding an ion at m/z 178 .
These primary fragmentation events lead to a cascade of further decompositions, creating the molecule's characteristic mass spectrum. The proposed major fragmentation pathway is visualized below.
Caption: Proposed EI fragmentation pathway for 3-chloro-4-methoxy-beta-nitrostyrene.
Comparative Fragmentation Analysis
To validate our predicted pattern, we compare it with the known fragmentation of simpler, related molecules. This comparative approach highlights how substituents modify the core fragmentation of the β-nitrostyrene scaffold.
| Fragment Ion (m/z) | Proposed Origin | 3-chloro-4-methoxy-β-nitrostyrene (Predicted) | β-nitrostyrene (Observed)[9] | 4-methoxy-β-nitrostyrene (Observed)[10][11] | Analysis of Substituent Effect |
| M⁺• | Molecular Ion | 213/215 | 149 | 179 | The molecular ion shifts according to the mass of the substituents. The Cl atom introduces the M+2 peak. |
| [M-15]⁺ | Loss of •CH₃ | 198/200 | N/A | 164 | This fragment is unique to methoxy-substituted analogs and is a strong diagnostic peak. |
| [M-30]⁺ | Loss of •NO | ~183/185 | 119 | 149 | Loss of NO is a common pathway for nitro compounds. |
| [M-46]⁺ | Loss of •NO₂ | 167/169 | 103 | 133 | Loss of the complete nitro group is a major fragmentation route across all analogs. |
| 91 | Tropylium Ion | Minor | Possible | Possible | While the classic tropylium ion is less likely due to substitution, related substituted benzyl/tropylium ions are expected. |
This comparison demonstrates that while the core fragmentation pathways (like the loss of NO₂) are conserved, the chloro and methoxy groups introduce unique and highly diagnostic fragments ([M-Cl]⁺ and [M-CH₃]⁺) that are essential for positive identification.
Caption: Comparison of primary fragmentation routes for different β-nitrostyrene analogs.
Self-Validating Experimental Protocol
To ensure reproducible and accurate data, a robust analytical method is paramount. The following protocol describes a self-validating system for the GC-MS analysis of 3-chloro-4-methoxy-β-nitrostyrene.
4.1. Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent single quadrupole).
-
Autosampler: Agilent 7693A (or equivalent).
4.2. Sample Preparation
-
Accurately weigh ~1 mg of the 3-chloro-4-methoxy-β-nitrostyrene standard.
-
Dissolve in 1.0 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions with ethyl acetate to prepare working standards at concentrations of 100 µg/mL, 10 µg/mL, and 1 µg/mL.
-
Transfer 1 mL of the desired standard into a 2 mL autosampler vial.
4.3. GC-MS Conditions
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[12]
-
Inlet: Splitless mode.
-
Inlet Temperature: 250°C.[13]
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
4.4. Data Analysis and Quality Control
-
Acquire data using the instrument's control software.
-
Integrate the chromatographic peak corresponding to the target analyte.
-
Generate the background-subtracted mass spectrum.
-
Compare the resulting spectrum against a reference library (if available) or the predicted fragmentation pattern detailed in this guide.[14]
-
Verify the presence of the molecular ion pair (m/z 213/215) and key diagnostic fragments (m/z 198/200, 167/169).
Caption: Standard workflow for the GC-MS analysis of 3-chloro-4-methoxy-beta-nitrostyrene.
References
-
Title: Investigations Of Electron Attachment To Nitro-Compounds Towards Explosives Source: ResearchGate URL: [Link]
-
Title: Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones Source: ResearchGate URL: [Link]
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Title: Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization Source: PMC (PubMed Central) URL: [Link]
-
Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes Source: ACS Publications URL: [Link]
-
Title: The Main Fragmentation Reactions of Organic Compounds Source: Thieme Connect URL: [Link]
-
Title: Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls Source: PMC (PubMed Central) URL: [Link]
-
Title: Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride Source: PMC (PubMed Central) URL: [Link]
-
Title: Molecular structure of para-substituted β-nitrostyrenes Source: ResearchGate URL: [Link]
-
Title: Mass spectra of nitro-beta,beta-dihalostyrenes Source: PubMed URL: [Link]
-
Title: Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects Source: Semantic Scholar URL: [Link]
-
Title: Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples Source: MDPI URL: [Link]
-
Title: Denitrative Cross-Couplings of Nitrostyrenes Source: MDPI URL: [Link]
-
Title: Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I Source: Asian Journal of Chemistry URL: [Link]
-
Title: Clandestine Methamphetamine Manufacturing: Understanding Lab Reports Source: NADL.org URL: [Link]
-
Title: GCMS Section 6.9.5 - Fragmentation of Aromatics Source: Whitman College URL: [Link]
-
Title: Styrene, β-nitro-, (E)- Source: NIST WebBook URL: [Link]
-
Title: Clandestine Drug Synthesis Source: Rhodium.ws URL: [Link]
-
Title: Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry Source: YouTube URL: [Link]
-
Title: Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation Source: PMC (PubMed Central) URL: [Link]
-
Title: (PDF) Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples Source: ResearchGate URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement Source: ResearchGate URL: [Link]
-
Title: Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor Source: MDPI URL: [Link]
-
Title: One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II) Source: ScienceDirect URL: [Link]
-
Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]
-
Title: 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds Source: YouTube URL: [Link]
-
Title: 4-Methoxy-beta-nitrostyrene Source: PubChem URL: [Link]
-
Title: Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13 Source: YouTube URL: [Link]
-
Title: Mass spectrum of Trans-3,4,5-Trimethoxy- β-nitrostyrene with Retention... Source: ResearchGate URL: [Link]
-
Title: Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study Source: PMC (PubMed Central) URL: [Link]
- Title: Method for producing beta-nitrostyrene compound Source: Google Patents URL
-
Title: GC-MS Sample Preparation Source: Organomation URL: [Link]
-
Title: trans-3-Chloro-4,5-dimethoxy-β-nitrostyrene Source: Amerigo Scientific URL: [Link]
-
Title: Evaluation of the NIST Library Matching Quality of Mass Spectra Generated by the GC-HR-TOFMS with Multi-Mode Ionization Source: LECO Corporation URL: [Link]
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Safety & Regulatory Compliance
A Comprehensive Guide to the Safe Disposal of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene
A Comprehensive Guide to the Safe Disposal of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene
This document provides a detailed protocol for the safe handling and disposal of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene. As a niche chemical, specific safety data may not be readily available. Therefore, this guide is built upon established principles for handling hazardous nitroaromatic and chlorinated compounds, ensuring a robust and cautious approach to safety. The procedures outlined are designed to protect laboratory personnel, the community, and the environment.
Hazard Assessment and Chemical Profile
Anticipated Hazards:
-
Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Nitro compounds can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen.[4][5]
-
Irritation: Expected to cause skin and serious eye irritation.[1][6]
-
Carcinogenicity: Some related chlorinated nitroaromatic compounds are suspected of causing cancer.[2]
-
Environmental Hazard: Toxic to aquatic life with potentially long-lasting effects.[2] Discharge into the environment must be strictly avoided.[2][5]
-
Reactivity: Nitro compounds can be reactive and should be handled with care.[7] They may form explosive mixtures with air upon intense heating.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| Protection Type | Required Equipment | Rationale and Specifications |
| Eye and Face | Chemical safety goggles and a face shield.[8][9] | Provides a complete barrier against splashes and vapors. Standard safety glasses are insufficient. |
| Hand | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene). | Ensures protection against direct skin contact and absorption.[8][9] Check glove compatibility charts for chlorinated and nitroaromatic compounds. |
| Body | Flame-retardant laboratory coat. | Protects against incidental contact and minor spills. |
| Respiratory | Use only within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors or dust.[4][10] For emergencies or if a hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.[11] |
On-Site Waste Management: Segregation, Collection, and Storage
Proper management of the waste stream from the point of generation is critical to ensure safety and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene, including contaminated consumables like pipette tips and wipes, in a dedicated hazardous waste container.[10]
-
Container Material: Use a chemically compatible container, such as a glass bottle with a screw cap. Ensure the container is in good condition with no cracks or leaks.[10]
-
Labeling: Immediately label the container with the words "Hazardous Waste ," the full chemical name "2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene ," and the approximate concentration and quantity.[7][10] The date the first waste is added must also be recorded.
-
No Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[10] Mixing incompatible chemicals can lead to dangerous reactions.[12][13][14]
Step 2: Understanding Chemical Incompatibilities
This compound and its waste should be kept separate from:
-
Strong Bases: May cause decomposition or violent reactions.[2][15]
-
Strong Oxidizing Agents: Can create a fire or explosion hazard.[2]
-
Reducing Agents: Incompatible with nitro compounds.[15]
Step 3: Temporary Storage (Satellite Accumulation Area)
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10]
-
Conditions: The storage area must be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[10]
-
Containment: Keep the waste container within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Closure: The container must be kept tightly closed at all times, except when adding waste.[10]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[4]
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the appropriate PPE as detailed in Section 2 before attempting cleanup.
-
Containment & Cleanup:
-
For small spills, cover the material with an inert absorbent material like sand, dry lime, or soda ash.[4]
-
Carefully collect the absorbed material and place it into a designated hazardous waste container.[4]
-
Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS department immediately.
Disposal Workflow and Logistics
The proper disposal of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene follows a structured, regulated pathway from the laboratory bench to its final destruction.
Caption: Disposal workflow for 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene.
Final Disposal Protocol
The ultimate disposal of this chemical waste is a regulated process that must be handled by professionals.
-
Contact EHS: Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 90 days), contact your Environmental Health and Safety (EHS) office to arrange for a pickup.[10]
-
Professional Handling: Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[10] This is illegal and environmentally harmful.
-
Incineration: The standard and required method for destroying organic hazardous waste of this type is high-temperature incineration at a licensed and approved waste disposal facility.[5] This process ensures the complete destruction of the hazardous components.
By adhering to these rigorous procedures, researchers and scientists can ensure the safe and compliant disposal of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene, upholding their commitment to laboratory safety and environmental stewardship.
References
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- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 1-chloro-2-nitrobenzene.
- BenchChem. (2025). Navigating the Safe Disposal of 3-Nitro-2-pentene: A Procedural Guide.
- University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program.
- Thermo Fisher Scientific. (2018, March 21). Safety Data Sheet for 4-Nitrostyrene.
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- Dow Chemical Company. (2012, June 8). Personal Protective Equipment Guidance.
- BP. (2021, August 17). Benzene Policy.
- New Jersey Department of Health. (n.d.). Hazard Summary for Benzene, 1-(Chloromethyl)-4-Nitro-.
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet for Para Chloro Nitro Benzene.
- NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST WebBook.
- Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet for trans-4-Methoxy-beta-nitrostyrene.
- MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- Fisher Scientific. (n.d.). Safety Data Sheet for 1-Chloro-2-nitrobenzene.
- Utah State University Environmental Health and Safety. (n.d.). Incompatible Chemicals.
- Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart.
- Pallav Chemicals. (n.d.). Nitrobenzene Material Safety Data Sheet.
- Stanford Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide.
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Personal protective equipment for handling 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene
Personal protective equipment for handling 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene
[1]
Executive Safety Summary
2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene (also known as 2-Chloro-4-(2-nitrovinyl)anisole) is a functionalized nitrostyrene derivative.[1] While often used as a synthetic intermediate, its safety profile is dominated by two chemical features: the nitroalkene moiety and the chlorinated aromatic ring .[1]
Critical Hazard Profile:
-
Michael Acceptor Reactivity: The nitrovinyl group is highly electrophilic.[1] It readily reacts with biological nucleophiles (specifically cysteine residues in proteins), leading to severe skin sensitization and mucous membrane irritation [1].[1]
-
Physical State: Typically a yellow crystalline solid.[2] Electrostatic charging can cause particle dispersion, creating an inhalation hazard.[1]
-
Systemic Toxicity: As a halogenated nitro-compound, potential for rapid absorption through the skin exists, with risks of methemoglobinemia upon chronic or high-dose exposure [2].
The "Why" Behind the Protocol: Mechanism of Action
To understand the PPE requirements, one must understand the molecular behavior of the compound.[1]
-
The Sensitization Pathway: Unlike simple acids that burn immediately, nitrostyrenes form covalent bonds with skin proteins (haptenization).[1] This triggers an immune response.[1] Implication: You may not feel a burn immediately. If you rely on "pain" as an indicator of exposure, you have already been sensitized.[1]
-
The Solvent Effect: This compound is often dissolved in Dichloromethane (DCM) or Acetone for reactions. Crucial Insight: Standard nitrile gloves degrade in seconds against DCM.[1] If the solvent penetrates, it carries the toxic nitrostyrene through the glove and directly into your pores, increasing absorption speed by orders of magnitude [3].[1]
Personal Protective Equipment (PPE) Matrix
The following matrix dictates PPE based on the state of matter . Do not use a "one-size-fits-all" approach.
| PPE Component | Solid / Powder Handling (Weighing, Transfer) | Solution Handling (Reaction, Extraction) | Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil thickness).[1] | Silver Shield / Laminate (Inner) + Nitrile (Outer).[1] | Nitrile is sufficient for dry solids but permeable to common halogenated solvents used with this compound [4].[1] |
| Respiratory | N95 or P100 Particulate Respirator.[1] | Fume Hood (Sash at 18").[1] Respirator not required if hood is active.[1] | Prevents inhalation of crystal dust which causes severe nasal/throat irritation.[1] |
| Eye Protection | Chemical Safety Goggles (Indirect Vent).[1] | Chemical Safety Goggles + Face Shield (if >500mL).[1] | Safety glasses are insufficient against airborne dust or splashes that can track around lenses.[1] |
| Body | Lab Coat (Cotton/Poly), long sleeves.[1] | Lab Coat + Chemical Resistant Apron (Tyvek/PVC).[1] | Protects street clothes from dust accumulation and solvent splashes.[1] |
Operational Protocols
A. Weighing & Transfer (The High-Risk Moment)
Context: Static electricity can cause nitrostyrenes to "jump" from spatulas, contaminating the balance area.[1]
-
Engineering Control: Use a Static Control Ionizer bar inside the weighing hood if available.[1]
-
Technique: Never weigh directly onto the balance pan. Use a tare vessel with a narrow neck (e.g., Erlenmeyer flask) rather than a flat weigh boat to minimize surface area for dust dispersion.[1]
-
Decontamination: Immediately wipe the balance area with a wet paper towel (acetone-dampened) after weighing.[1] Do not use compressed air to clean the balance; this aerosolizes the toxic dust.[1]
B. Reaction Monitoring[1]
-
Closed Systems: All reactions involving this compound should be run in a closed vessel equipped with a condenser or septum.[1]
-
Needle Safety: When taking TLC aliquots, assume the needle tip is coated with a potent sensitizer.[1] Dispose of needles immediately into a sharps container inside the hood; do not recap.
C. Emergency Response Workflow
Visualizing the decision logic for exposure events.
Figure 1: Immediate response logic for exposure events. Note the prohibition on using solvents to clean skin, which increases absorption.[1]
Disposal & Waste Management
Classification: This material is a Halogenated Organic Compound .[1]
-
Segregation:
-
Container Labeling:
-
Label must read: "Hazardous Waste - Halogenated Organic - Toxic/Irritant."[1]
-
Explicitly list: 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene.
-
-
Disposal Method:
-
The only acceptable disposal method is High-Temperature Incineration at a licensed facility [5].[1] This ensures thermal destruction of the chlorinated ring and nitro group.
-
-
Glassware Cleaning:
Hierarchy of Controls
The following diagram illustrates the priority of safety measures. PPE is your last line of defense, not your first.[1]
Figure 2: Hierarchy of Controls.[1] Engineering controls (Fume Hood) are non-negotiable for this compound.
References
-
Esko Safety. Glove Chemical Resistance Chart (Permeation Rates). Available at: [Link]
-
University of Wyoming Safety. Glove Selection Guide for Chlorinated Solvents. Available at: [Link]
